N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C13H16F3NO2S and its molecular weight is 307.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, showcasing the impact of hydrogen bonding on self-assembly processes and highlighting significant antioxidant activity. These findings suggest potential applications in designing coordination compounds with specific electronic or structural properties for use in materials science or as antioxidants in biological systems (Chkirate et al., 2019).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol, utilizing immobilized lipase, demonstrates a methodology for synthesizing intermediates in the natural synthesis of antimalarial drugs. This process optimization and exploration of mechanism and kinetics could inform the synthesis of complex organic compounds, including those with the acetamide functional group, which might be relevant for pharmaceutical applications (Magadum & Yadav, 2018).
Antitumor Activity of Heterocyclic Compounds
The synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors underline the importance of structural diversity in medicinal chemistry. These compounds, including thiophenes and pyrazoles, have shown significant inhibitory effects on various human cancer cell lines, indicating potential applications in developing new antitumor agents (Shams et al., 2010).
Crystal Structure and Characterization of Acetamide Derivatives
The study on the crystal structure and characterization of acetamide derivatives highlights the significance of structural analysis in understanding compound properties. Such detailed characterization can inform the design and synthesis of novel compounds with desired physical or chemical properties, potentially including those related to "N-(tetrahydro-2H-pyran-4-yl)-2-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acetamide" (Nayak et al., 2014).
Flavouring Group Evaluation and Safety
The scientific opinion on the flavouring substance 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide suggests potential applications in the food industry. This research, focusing on the safety and dietary exposure of flavouring substances, underscores the importance of toxicological evaluations in assessing compound safety for human consumption (Younes et al., 2018).
Properties
IUPAC Name |
N-(oxan-4-yl)-2-thiophen-2-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2S/c14-13(15,16)9-17(10-3-5-19-6-4-10)12(18)8-11-2-1-7-20-11/h1-2,7,10H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYNQTYEXRVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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